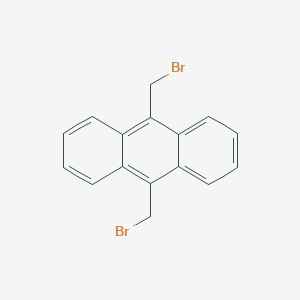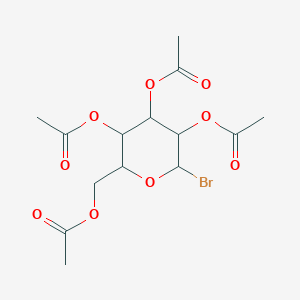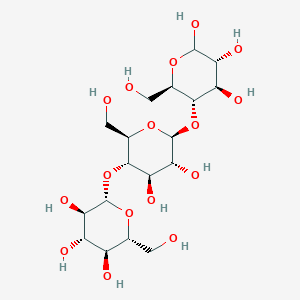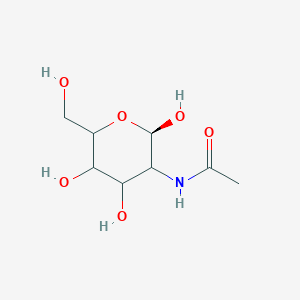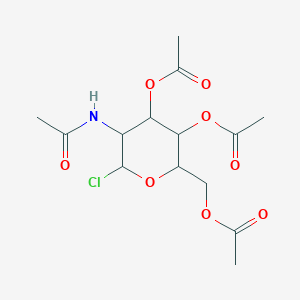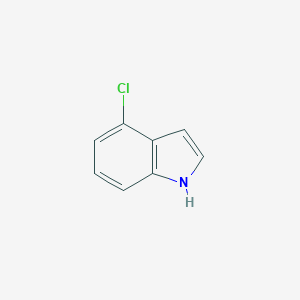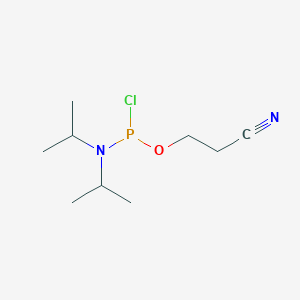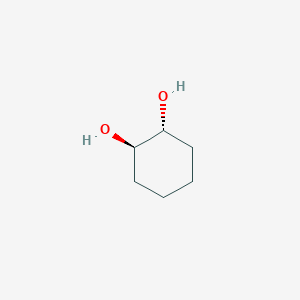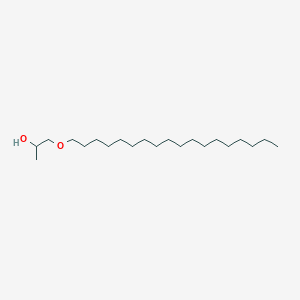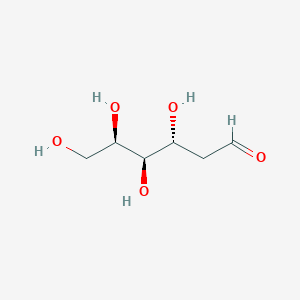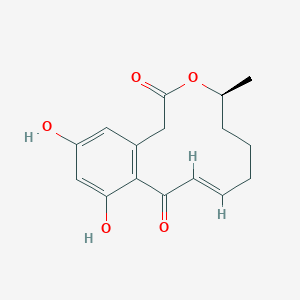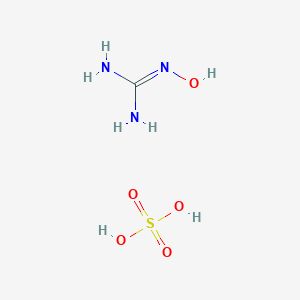
羟基胍硫酸盐
描述
Hydroxyguanidine sulfate is a chemical compound with the molecular formula CH5N3O · 1/2H2SO4. It is known for its role as an early antitumor agent and its ability to release nitric oxide upon oxidation, forming other reactive oxygen species such as peroxynitrite and peroxyl radicals . This compound is also recognized for its vasodilatory properties, making it a subject of interest in various scientific fields .
科学研究应用
Hydroxyguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
作用机制
Target of Action
Guanidine compounds, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Guanidine compounds are known for their ability to form hydrogen bonds due to their planarity and high basicity . This allows them to interact with various biological targets, potentially altering their function .
Biochemical Pathways
Guanidine compounds are involved in a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
Some guanidine compounds are known to have antitumor activity, and their oxidation results in the release of reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including Hydroxyguanidine sulfate. Factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s activity .
生化分析
Biochemical Properties
Hydroxyguanidine sulfate plays a crucial role in biochemical reactions, particularly in the stabilization and potentiation of nitric oxide (NO). It reacts with NO to form a potent and stable vasodilator. Additionally, hydroxyguanidine sulfate serves as a specific reduction cosubstrate for the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine into norepinephrine . This interaction highlights its importance in neurotransmitter synthesis and vascular regulation.
Cellular Effects
Hydroxyguanidine sulfate has been shown to have cytotoxic effects against various tumor cell lines. It influences cell function by inducing the release of nitric oxide and other reactive oxygen species, including peroxynitrite and peroxyl radicals . These reactive species can lead to oxidative stress and apoptosis in cancer cells. Furthermore, hydroxyguanidine sulfate affects cell signaling pathways and gene expression, contributing to its antitumor activity.
Molecular Mechanism
At the molecular level, hydroxyguanidine sulfate exerts its effects through the oxidation process, resulting in the release of nitric oxide and the formation of reactive oxygen species . It binds to nitric oxide to form a stable adduct, which acts as a vasodilator. Additionally, hydroxyguanidine sulfate inhibits certain enzymes and activates others, leading to changes in gene expression and cellular metabolism. This compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyguanidine sulfate can change over time. The compound is relatively stable under controlled conditions, but its degradation can lead to a decrease in its efficacy. Long-term studies have shown that hydroxyguanidine sulfate can maintain its antitumor activity over extended periods, although its stability and potency may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of hydroxyguanidine sulfate vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as vasodilation and antitumor activity. At higher doses, hydroxyguanidine sulfate can exhibit toxic effects, including oxidative stress and damage to healthy tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Hydroxyguanidine sulfate is involved in several metabolic pathways, particularly those related to nitric oxide synthesis and metabolism. It interacts with enzymes such as nitric oxide synthase and dopamine β-hydroxylase, influencing the production of nitric oxide and norepinephrine . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, hydroxyguanidine sulfate is transported and distributed through specific transporters and binding proteins. It is known to interact with endothelial cells, where it reacts with nitric oxide to produce vasodilating compounds . The localization and accumulation of hydroxyguanidine sulfate in specific tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
Hydroxyguanidine sulfate is primarily localized in the cytoplasm of endothelial cells, where it interacts with nitric oxide and other biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function, as it allows hydroxyguanidine sulfate to effectively modulate cellular processes and biochemical reactions.
准备方法
Hydroxyguanidine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with hydroxylamine sulfate. This method is advantageous for its ability to facilitate continuous production . The reaction typically involves mixing cyanamide and hydroxylamine sulfate under controlled conditions to yield hydroxyguanidine sulfate. Industrial production methods often employ similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
化学反应分析
Hydroxyguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This reaction results in the release of nitric oxide and the formation of reactive oxygen species.
Reduction: Hydroxyguanidine sulfate can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, particularly involving the guanidine group.
Common reagents used in these reactions include oxidizing agents like nitric oxide synthases and reducing agents specific to the desired reaction pathway . The major products formed from these reactions often include nitric oxide and other reactive oxygen species, which are crucial for its biological activities .
相似化合物的比较
Hydroxyguanidine sulfate can be compared with other guanidine derivatives, such as:
- N-Benzylguanidine hydrochloride
- 1-Ethylguanidine sulfate
- N,N-Dimethylglycine
- Cyanamide
These compounds share structural similarities with hydroxyguanidine sulfate but differ in their specific functional groups and biological activities . Hydroxyguanidine sulfate is unique in its ability to release nitric oxide and form stable vasodilatory adducts, distinguishing it from other guanidine derivatives .
属性
IUPAC Name |
2-hydroxyguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDDPZRXSDPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13115-21-4 (Parent) | |
| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6064246 | |
| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-29-5 | |
| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Hydroxyguanidine Sulfate?
A1: Hydroxyguanidine Sulfate exhibits prophage-inducing capabilities. [] In simpler terms, it can activate dormant viruses (prophages) integrated into the bacterial genome, specifically in Escherichia coli. This property has implications for understanding viral activation mechanisms and potential applications in phage therapy research.
Q2: How does Hydroxyguanidine Sulfate compare to other related compounds in terms of prophage induction?
A2: Research suggests that Hydroxyguanidine Sulfate is one of several hydroxylamine derivatives capable of inducing prophages in Escherichia coli. [, ] Its potency was found to be within the range of other active derivatives, with a minimum effective concentration up to 500 μg/ml. This highlights the structural features important for this biological activity and provides a basis for further exploration of structure-activity relationships within this class of compounds.
Q3: Can Hydroxyguanidine Sulfate be used in the synthesis of other biologically active molecules?
A3: Yes, Hydroxyguanidine Sulfate has been utilized as a reagent in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. [] This compound is a derivative of N,N-Dimethyltryptamine (DMT) and its synthesis highlights a potential application of Hydroxyguanidine Sulfate in the development of new chemical entities with potential pharmacological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


